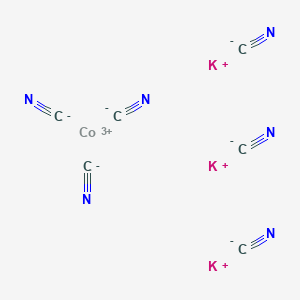
Cobaltate(3-), hexacyano-, tripotassium
説明
Synthesis Analysis
The synthesis of cobalt hexacyanoferrate involves electrochemical methods or the reaction of cobalt salts with hexacyanoferrate ions. The formation of cobalt hexacyanoferrate nanoparticles can be achieved by mixing reactants in the absence of surfactants or templates, leading to particles with specific stoichiometries such as K0.2Co1.4[Fe(CN)6]·xH2O (Shi Li-hong et al., 2005).
Molecular Structure Analysis
The crystal structure of hexacyano cobaltate compounds, such as Cs[(Me)4N]2Co(CN)6, reveals a cubic network of Co−CN−Cs atoms, showing how the complex's molecular structure is intricately linked to its chemical properties (A. D. Morales et al., 1990).
Chemical Reactions and Properties
Cobalt hexacyanoferrate participates in various chemical reactions, showcasing electrochromic properties that are sensitive to the nature of the counter ions present in the solution. Its color change upon reduction is a notable feature that demonstrates the material's electrochemical versatility (P. Kulesza et al., 1996).
Physical Properties Analysis
The unique electrochromic behavior of cobalt hexacyanoferrate films, influenced by the countercations sorbed from electrolytes, highlights its physical properties. The oxidized film exhibits a color change from purple-brown to green or olive-brown, depending on the electrolyte used, illustrating the compound's electrochromic versatility (P. Kulesza et al., 1996).
科学的研究の応用
1. Coordination Chemistry and Structural Studies
- Cobaltate(3-), hexacyano-, tripotassium and its derivatives have been extensively studied for their unique structural properties. Compounds like pentacyano(iminiumacetyl)cobaltate(III) have been characterized spectroscopically, revealing insights into the electronic structure and coordination behavior of cobaltate complexes (Kofod, Harris, & Larsen, 2003). Similarly, cobalt(III) complexes with macrocyclic hexaamines have been crystallographically characterized, providing a deeper understanding of their pseudo-octahedral geometry and ligand coordination modes (Bernhardt & Kilah, 2005).
2. Materials Science and Nanotechnology
- Cobaltate(3-)-based compounds have been explored in the field of materials science, particularly for their potential in electromagnetic applications. For instance, the synthesis of Co/GN nanocomposites has shown promise for improving the electromagnetic properties of metal Co, which is crucial for applications like absorbing stealth technology (Pan et al., 2013).
3. Environmental and Geometallurgy Studies
- The compound has been a subject of geometallurgical research, especially in understanding the extraction and treatment of cobalt-containing ores. This research is pivotal in optimizing the recovery of cobalt, which is a critical component in many high-tech applications such as rechargeable batteries (Dehaine et al., 2021).
4. Catalysis and Chemical Synthesis
- Cobalt complexes, including those related to cobaltate(3-), have been investigated for their catalytic properties. Their application in the synthesis of polycarbonates and cyclic carbonates from carbon dioxide and epoxides is a notable example, underlining their importance in green chemistry and sustainable industrial processes (Lu & Darensbourg, 2012).
Safety And Hazards
Potassium hexacyanocobaltate(III) is classified as a Carcinogenicity Category 1B substance, which means it may cause cancer . It is recommended to obtain special instructions before use and not to handle it until all safety precautions have been read and understood . In case of exposure, immediate medical attention is required .
特性
IUPAC Name |
tripotassium;cobalt(3+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Co.3K/c6*1-2;;;;/q6*-1;+3;3*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRDAQPMSDIUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6CoK3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17632-85-8 (Parent) | |
| Record name | Potassium hexacyanocobaltate(III) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
332.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium cobalticyanide | |
CAS RN |
13963-58-1 | |
| Record name | Potassium hexacyanocobaltate(III) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobaltate(3-), hexakis(cyano-.kappa.C)-, potassium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripotassium hexacyanocobaltate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM HEXACYANOCOBALTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3AF0UWR0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





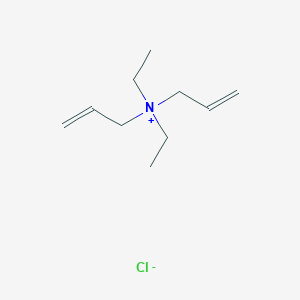
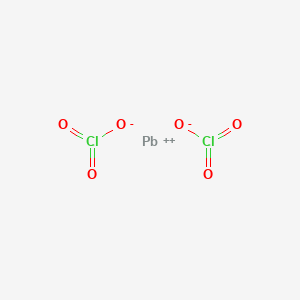


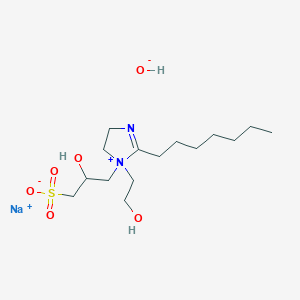

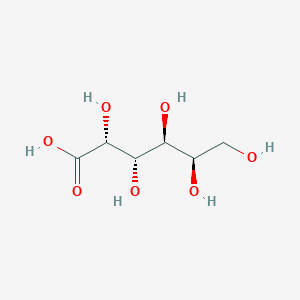
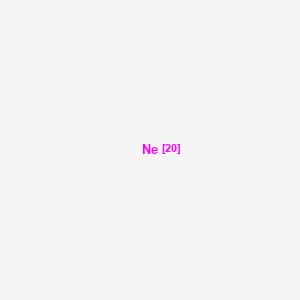



![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)